N-benzyl-3,5-dimethylbenzamide
Description
N-Benzyl-3,5-dimethylbenzamide is a substituted benzamide derivative characterized by a benzamide core with methyl groups at the 3 and 5 positions of the benzene ring and a benzyl group attached to the nitrogen atom.
The benzyl substituent on the amide nitrogen contributes to hydrophobicity, which may impact solubility and biological activity.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
JICBSZOONZHKLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-3,5-dimethylbenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
- Methoxy derivatives (e.g., 3,5-dimethoxy-N-[...]benzamide in ) exhibit stronger electron-donating effects, which may alter reaction pathways in synthetic chemistry .
- Electron-Withdrawing Groups (e.g., Nitro): Nitro-substituted derivatives (e.g., N-benzyl-3,5-dinitrobenzamide) display reduced electron density, increasing susceptibility to nucleophilic substitution or redox reactions. Crystallographic data for N-methyl-3,5-dinitrobenzamide () reveals intermolecular hydrogen bonding, contributing to higher melting points (200–201°C) .
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